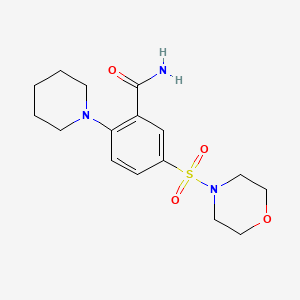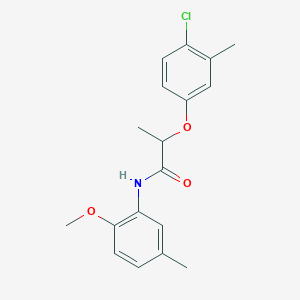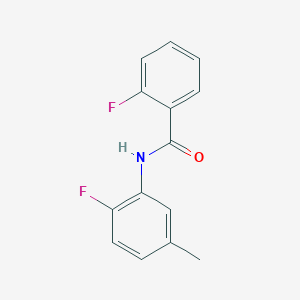![molecular formula C16H15NO3 B4399811 3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399811.png)
3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate
Vue d'ensemble
Description
3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate, also known as MPA, is a chemical compound with various scientific research applications. It is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone. MPA is widely used in the field of medicinal chemistry due to its ability to inhibit the activity of certain enzymes and receptors in the body.
Mécanisme D'action
3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate works by binding to the active site of enzymes and receptors, preventing them from carrying out their normal functions. For example, it binds to the catalytic site of COX-2, inhibiting the production of prostaglandins, which are involved in inflammation and pain. It also binds to the active site of PDE4, preventing the breakdown of cyclic adenosine monophosphate (cAMP), which is involved in regulating immune responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It can reduce inflammation and pain, improve cognitive function, and modulate immune responses. It has also been shown to have anti-tumor activity and may have potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate in lab experiments is its high potency and specificity for certain enzymes and receptors. This allows researchers to study the effects of inhibiting these targets in a controlled manner. However, this compound can be toxic at high doses and may have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research involving 3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate. One area of interest is its potential use in combination with other drugs or therapies to enhance their effectiveness. For example, this compound has been shown to enhance the anti-tumor activity of certain chemotherapy drugs. Another area of interest is the development of more selective inhibitors of specific enzymes and receptors, which could improve the safety and efficacy of this compound-based therapies. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound, which could lead to the development of new treatments for a variety of diseases.
Applications De Recherche Scientifique
3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the development of these diseases.
Propriétés
IUPAC Name |
[3-[(2-methylphenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-6-3-4-9-15(11)17-16(19)13-7-5-8-14(10-13)20-12(2)18/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZAQZVLQWEUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B4399729.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B4399737.png)
![7-chloro-4-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]quinoline](/img/structure/B4399750.png)

![4-[2-(2-benzylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4399764.png)

![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4399778.png)
![2-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399790.png)

![N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide](/img/structure/B4399813.png)

![3-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl acetate](/img/structure/B4399827.png)

![N-(4-chlorobenzyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4399835.png)